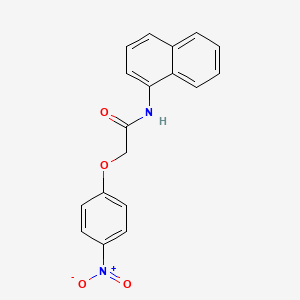
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. Additionally, it has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Wirkmechanismus
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide selectively binds to the CB2 receptor, which is primarily found in immune cells such as macrophages and microglia. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects, as well as modulating pain perception. N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as reducing microglial activation and neuronal damage.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for precise targeting of immune cells and avoiding potential side effects associated with activation of the CB1 receptor. Additionally, it has been shown to have good bioavailability and can be administered orally or intraperitoneally.
However, there are also limitations to the use of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, there may be potential off-target effects of CB2 receptor activation that need to be considered.
Zukünftige Richtungen
There are several future directions for research on N-2-adamantyl-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in investigating its potential in treating inflammatory bowel disease and other autoimmune disorders. Further research is also needed to fully understand the mechanisms of action of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide and its potential off-target effects.
In conclusion, N-2-adamantyl-2-(4-methoxyphenoxy)acetamide is a synthetic cannabinoid receptor agonist that has shown promise in preclinical models for its potential therapeutic applications. Its selective binding to the CB2 receptor and anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential off-target effects.
Synthesemethoden
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-adamantanone with 4-methoxyphenol, followed by acylation with chloroacetyl chloride, and finally amidation with ammonia. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-16-2-4-17(5-3-16)23-11-18(21)20-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPNOGQLNMELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6573740 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)


![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)